molecular formula C19H24N2 B5788017 1-benzyl-4-(2,5-dimethylphenyl)piperazine

1-benzyl-4-(2,5-dimethylphenyl)piperazine

Cat. No. B5788017
M. Wt: 280.4 g/mol
InChI Key: WAGVQFDZQGWLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-(2,5-dimethylphenyl)piperazine, commonly known as BDMP, is a chemical compound that belongs to the family of piperazines. It is widely used in scientific research as a tool for studying the central nervous system and its effects on behavior and physiology. BDMP has been shown to have a wide range of effects on the brain and body, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of BDMP is not fully understood, but it is believed to act primarily on the dopamine system in the brain. It has been shown to inhibit the reuptake of dopamine, leading to increased levels of the neurotransmitter in the brain. It may also act on other neurotransmitter systems, such as the serotonin system.
Biochemical and Physiological Effects:
BDMP has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as to cause changes in body temperature and respiration. It has also been shown to increase locomotor activity in animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDMP in lab experiments is its ability to modulate the dopamine system in the brain. This makes it a valuable tool for studying addiction and other disorders that involve the dopamine system. However, there are also limitations to its use, as it can have a number of side effects on the body and may not be suitable for all types of experiments.

Future Directions

There are a number of future directions for research on BDMP, including further studies of its effects on the dopamine system and its potential use as a treatment for addiction and other disorders. Other areas of research could include studies of its effects on other neurotransmitter systems and its potential use in the development of new drugs. Overall, BDMP is a valuable tool for scientific research and has the potential to lead to new discoveries in a variety of fields.

Synthesis Methods

BDMP can be synthesized through a number of different methods, including the reduction of 1-benzyl-4-(2,5-dimethylphenyl)piperazine-2,3-dione and the reaction of benzylamine with 2,5-dimethylphenylpiperazine. The most common method of synthesis involves the reaction of benzyl chloride with 2,5-dimethylphenylpiperazine in the presence of a base.

Scientific Research Applications

BDMP has been used in a variety of scientific research applications, including studies of the central nervous system, addiction, and behavior. It has been shown to have effects on the release of dopamine and other neurotransmitters, as well as on the activity of various receptors in the brain.

properties

IUPAC Name

1-benzyl-4-(2,5-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-16-8-9-17(2)19(14-16)21-12-10-20(11-13-21)15-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGVQFDZQGWLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dimethylphenyl)-1-benzylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.